molecular formula C15H19ClN4O2 B6448965 3-chloro-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640961-74-4

3-chloro-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6448965
CAS No.: 2640961-74-4
M. Wt: 322.79 g/mol
InChI Key: JCJYFPCWOKANAU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a chloro group, a methoxy group, a piperidine ring, and an oxadiazole ring. These functional groups can greatly influence the compound’s chemical behavior and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring might be formed through a cyclization reaction, and the oxadiazole ring might be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the chloro group might make the compound susceptible to nucleophilic substitution reactions, and the oxadiazole ring might participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . These properties can be measured using various analytical techniques .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the target it interacts with. For example, it might bind to a specific protein and modulate its activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the development of new drugs or materials. This would likely involve further studies on its synthesis, properties, and biological activity .

Properties

IUPAC Name

5-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2/c1-11-18-15(22-19-11)9-20-6-3-12(4-7-20)10-21-14-2-5-17-8-13(14)16/h2,5,8,12H,3-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJYFPCWOKANAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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